molecular formula C16H13BrO2 B8582613 4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one

4-bromo-2,3-dihydro-7-(phenylmethoxy)-1H-Inden-1-one

Cat. No. B8582613
M. Wt: 317.18 g/mol
InChI Key: XLWGVTALTGTKBI-UHFFFAOYSA-N
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Patent
US09067898B1

Procedure details

Into a 250-mL round bottom flask, was placed 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one (1.5 g, 6.61 mmol, 1.00 equiv), CH3CN (30 mL) and potassium carbonate (1.83 g, 13.24 mmol, 2.00 equiv). BnBr (1.18 g, 6.90 mmol, 1.04 equiv) was added dropwise. The resulting solution was stirred for 2 h at 60° C. in an oil bath. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:4). The solids were removed by filtration. The resulting mixture was concentrated under reduced pressure. The residue was applied to a silica gel column, eluting with ethyl acetate/petroleum ether (1:4). This resulted in 2.1 g (95%) of 7-(benzyloxy)-4-bromo-2,3-dihydro-1H-inden-1-one as a yellow solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step Two
Name
Quantity
1.18 g
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:12].C(=O)([O-])[O-].[K+].[K+].[CH:19]1[CH:24]=[CH:23][C:22]([CH2:25]Br)=[CH:21][CH:20]=1>CC#N>[CH2:25]([O:11][C:8]1[CH:9]=[CH:10][C:2]([Br:1])=[C:3]2[C:7]=1[C:6](=[O:12])[CH2:5][CH2:4]2)[C:22]1[CH:23]=[CH:24][CH:19]=[CH:20][CH:21]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=C2CCC(C2=C(C=C1)O)=O
Step Two
Name
Quantity
1.83 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
1.18 g
Type
reactant
Smiles
C1=CC=C(C=C1)CBr
Step Four
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 2 h at 60° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250-mL round bottom flask, was placed
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
eluting with ethyl acetate/petroleum ether (1:4)
CUSTOM
Type
CUSTOM
Details
This resulted in 2.1 g (95%) of 7-(benzyloxy)-4-bromo-2,3-dihydro-1H-inden-1-one as a yellow solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=C2CCC(C12)=O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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